H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH
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Overview
Description
The compound H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH is a peptide consisting of the amino acids arginine, glycine, proline, alanine, phenylalanine, valine, threonine, and isoleucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery vehicle or in wound healing.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- H-Arg-Pro-Asp-Phe-Cys-Leu-Glu-Pro-Pro-Tyr-Thr-Gly-Pro-Cys-Lys-Ala-Arg-Ile-Ile-Arg-Tyr-Phe-Tyr-Asn-Ala-Lys-Ala-Gly-Leu-Cys-Gln-Thr-Phe-Val-Tyr-Gly-Gly-Cys-Arg-Ala-Lys-Arg-Asn-Asn-Phe-Lys-Ser-Ala-Glu-Asp-Cys-Met-Arg-Thr-Cys-Gly-Gly-Ala-OH
- H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asp-Ala-Pro-Val-Glu-Asp-Leu-Ile-Arg-Phe-Tyr-Asp-Asn-Leu-Gln-Gln-Tyr-Leu-Asn-Val-Val-Thr-Arg-His-Arg-Tyr-NH2
Uniqueness
H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH: is unique due to its specific sequence and the resulting biological activity. Its combination of amino acids allows it to interact with particular molecular targets, making it valuable for targeted research and therapeutic applications.
Properties
Molecular Formula |
C48H80N16O12 |
---|---|
Molecular Weight |
1073.2 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C48H80N16O12/c1-7-26(4)37(46(75)76)62-45(74)38(28(6)65)63-44(73)36(25(2)3)61-42(71)32(22-29-14-9-8-10-15-29)60-39(68)27(5)58-41(70)31(17-12-20-55-48(52)53)59-34(66)23-56-43(72)33-18-13-21-64(33)35(67)24-57-40(69)30(49)16-11-19-54-47(50)51/h8-10,14-15,25-28,30-33,36-38,65H,7,11-13,16-24,49H2,1-6H3,(H,56,72)(H,57,69)(H,58,70)(H,59,66)(H,60,68)(H,61,71)(H,62,74)(H,63,73)(H,75,76)(H4,50,51,54)(H4,52,53,55)/t26-,27-,28+,30-,31-,32-,33-,36-,37-,38-/m0/s1 |
InChI Key |
OPTVPTKXPSEPBD-JLHVISHLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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